molecular formula C22H22N2O3 B2711362 4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-10-yl}benzoic acid CAS No. 1022356-50-8

4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-10-yl}benzoic acid

Cat. No.: B2711362
CAS No.: 1022356-50-8
M. Wt: 362.429
InChI Key: LHHKWANIKWIUEI-UHFFFAOYSA-N
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Description

4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-10-yl}benzoic acid is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzoic acid moiety attached to a benzodiazepine core. Benzodiazepines are well-known for their pharmacological properties, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-10-yl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Dimethyl Groups: The next step involves the introduction of the dimethyl groups at the 9-position of the benzodiazepine core. This can be accomplished through alkylation reactions using methylating agents such as methyl iodide.

    Oxidation: The oxidation of the benzodiazepine core to introduce the 7-oxo group is typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Benzoic Acid Moiety: The final step involves the attachment of the benzoic acid moiety to the benzodiazepine core. This can be achieved through esterification reactions followed by hydrolysis to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-10-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-10-yl}benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-10-yl}benzoic acid involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters and exerting anxiolytic or sedative effects. Additionally, it may inhibit certain enzymes, leading to changes in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used in the treatment of anxiety and insomnia.

    Clonazepam: A benzodiazepine with anticonvulsant properties.

Uniqueness

4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-10-yl}benzoic acid is unique due to its specific structural features, such as the presence of the benzoic acid moiety and the dimethyl groups. These structural elements may confer distinct pharmacological properties and make it a valuable compound for research and development.

Properties

IUPAC Name

4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-22(2)11-17-19(18(25)12-22)20(13-7-9-14(10-8-13)21(26)27)24-16-6-4-3-5-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKWANIKWIUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C(=O)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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